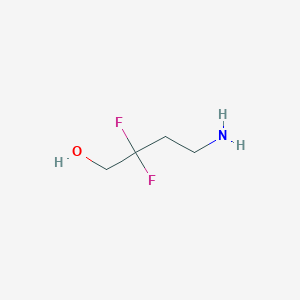

4-Amino-2,2-difluorobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Amino-2,2-difluorobutan-1-ol” is a chemical compound with the CAS Number: 2358038-28-3 . It has a molecular weight of 125.12 . It is in the form of an oil .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C4H9F2NO/c5-4(6,3-8)1-2-7/h8H,1-3,7H2 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 125.12 .

Applications De Recherche Scientifique

Synthesis of Fluorinated Amino Acids

Research has shown that 4-Amino-2,2-difluorobutan-1-ol is a precursor in the stereoselective synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are synthesized starting from fluorinated butanoic acids, highlighting the compound's role in introducing fluorine atoms into bioactive molecules. This process is significant for drug design, as fluorinated amino acids can enhance the properties of pharmaceuticals (Pigza, Quach, & Molinski, 2009).

Foldamer Synthesis

Another application involves the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, derived from amino alcohols. This process contributes to the development of new foldamers, oligomers that adopt specific, folded conformations. These structures are useful in understanding protein folding and designing novel biomolecules with specific functions (Lucarini & Tomasini, 2001).

Biocatalysis

This compound's derivatives have been used in the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, utilizing a systems biocatalysis approach. This approach combines aldol reactions with stereoselective transamination, demonstrating the compound's utility in producing chiral building blocks for industrial and medicinal chemistry applications (Hernández et al., 2017).

Biofuel Production

In the context of biofuel production, derivatives of this compound have been explored as intermediates in the synthesis of 2-methylpropan-1-ol (isobutanol), a promising biofuel. This research highlights the role of engineered enzymes in overcoming cofactor imbalances, thus enabling anaerobic production processes that are more economically viable (Bastian et al., 2011).

Asymmetric Synthesis

The compound has also been used in the asymmetric synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a process crucial for creating bioisosteres of leucine in drug design. This illustrates its importance in large-scale preparation of chiral compounds for pharmaceutical applications (Han et al., 2019).

Safety and Hazards

The safety information available indicates that “4-Amino-2,2-difluorobutan-1-ol” is potentially dangerous. It has hazard statements H227, H302, H314, and H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-amino-2,2-difluorobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c5-4(6,3-8)1-2-7/h8H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMDQPJKQOQSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2578093.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2578099.png)

![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)